8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct groups:
- 8-position: A 2-methylbenzoyl (ortho-methyl-substituted benzoyl) moiety.
- 4-position: A 4-methylbenzenesulfonyl (tosyl) group.
The spirocyclic scaffold confers conformational rigidity, while the substituents modulate electronic and steric properties.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-17-7-9-19(10-8-17)29(26,27)24-15-16-28-22(24)11-13-23(14-12-22)21(25)20-6-4-3-5-18(20)2/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMPZESRDAPSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. The starting materials might include 2-methylbenzoic acid, 4-methylbenzenesulfonyl chloride, and appropriate amines. The synthesis could involve:
Formation of the spirocyclic core: This might be achieved through a cyclization reaction involving the amine and a suitable electrophile.
Introduction of functional groups: The benzoyl and sulfonyl groups could be introduced through acylation and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential pharmacological properties. The presence of benzoyl and sulfonyl groups might confer biological activity, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance reaction efficiency.
Mechanism of Action
The mechanism of action of “8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s benzoyl group reduces polarity compared to sulfonyl-only analogues (e.g., ), favoring membrane permeability.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in , nitro in ) increase polarity, whereas electron-donating groups (e.g., methoxy in ) alter electronic distribution.
Biological Activity
The compound 8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirodecane family, characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and potential applications based on existing literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from 2-methylbenzoic acid and 4-methylbenzenesulfonyl chloride . The synthetic route can be summarized as follows:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions involving suitable amines.
- Introduction of Functional Groups : Acylation and sulfonylation reactions introduce the benzoyl and sulfonyl groups respectively.
Key Synthetic Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of spirocyclic structure |
| 2 | Acylation | Introduction of benzoyl group |
| 3 | Sulfonylation | Introduction of sulfonyl group |
The mechanism of action for This compound is believed to involve interactions with various molecular targets, including enzymes and receptors that modulate biological pathways such as signal transduction and metabolic processes.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds within the diazaspirodecane family:
- Antihypertensive Activity : Research on similar compounds has shown that certain derivatives exhibit significant antihypertensive effects by acting as alpha-adrenergic blockers. For instance, compounds structurally related to diazaspirodecane have been tested in spontaneous hypertensive rat models, demonstrating their ability to lower blood pressure without significant side effects like orthostatic hypotension .
- Neuroactive Properties : Some derivatives have shown promise in neuropharmacology, indicating potential applications in treating neurological disorders .
Case Studies
- Study on Antihypertensive Effects : A series of 8-substituted diazaspirodecane derivatives were screened for antihypertensive activity in animal models. The most active compounds were those with specific substitutions at the 4-position, which enhanced their efficacy as alpha-adrenergic antagonists .
- Neuroactivity Investigation : In a separate study focusing on neuroactive properties, compounds similar to This compound were evaluated for their effects on neurotransmitter release and receptor modulation in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is essential to compare it with other spirocyclic compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]decane | Contains sulfur; different reactivity profile | Antihypertensive |
| 1-Oxa-2,8-diazaspiro[4.5]decan | Simpler structure; base for modifications | Limited activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
